2-(3-Chloroanilino)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
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Overview
Description
2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroaniline group, a hydroxy-methoxybenzylidene moiety, and an acetohydrazide linkage, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-chloroaniline and 4-hydroxy-3-methoxybenzaldehyde in the presence of an appropriate catalyst to form the intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloroanilino)-N’-(4-hydroxybenzylidene)acetohydrazide
- 2-(3-Chloroanilino)-N’-(3-methoxybenzylidene)acetohydrazide
- 2-(4-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
Uniqueness
2-(3-Chloroanilino)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide stands out due to the presence of both chloro and hydroxy-methoxybenzylidene groups, which confer unique chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H16ClN3O3 |
---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
2-(3-chloroanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16ClN3O3/c1-23-15-7-11(5-6-14(15)21)9-19-20-16(22)10-18-13-4-2-3-12(17)8-13/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
SKOWXCYUOIFGAY-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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